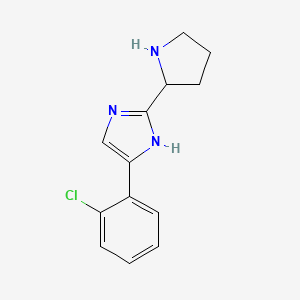

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

CAS No.:

Cat. No.: VC17811367

Molecular Formula: C13H14ClN3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClN3 |

|---|---|

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |

| Standard InChI | InChI=1S/C13H14ClN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17) |

| Standard InChI Key | QSGXOZUQLZOLGF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a planar imidazole ring (C3H4N2) with substituents influencing its electronic and steric properties:

-

4-position: 2-Chlorophenyl group introduces halogen-mediated lipophilicity and potential π-π stacking interactions .

-

2-position: Pyrrolidine moiety contributes conformational flexibility and hydrogen-bonding capacity through its secondary amine .

The hydrochloride salt forms via protonation of the imidazole ring’s N-1 atom, enhancing water solubility for pharmacological testing .

Physicochemical Properties

Key parameters derived from experimental and computational analyses:

Experimental data for melting point, solubility, and logP remain unpublished, though computational models predict moderate lipophilicity (clogP ≈ 2.8) and aqueous solubility <1 mg/mL at physiological pH .

Synthetic Methodologies

Conventional Synthesis

The free base is typically synthesized through a three-step sequence:

-

Imidazole Ring Formation: Condensation of 2-chlorobenzaldehyde with pyrrolidine-2-carboxamide under Debus-Radziszewski conditions (NH4OAc, glacial acetic acid, 120°C) .

-

Cyclization: Intramolecular dehydration catalyzed by POCl3 or PCl5, achieving 65-72% yields .

-

Salt Formation: Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Advanced Synthetic Strategies

Recent approaches leverage multicomponent reactions (MCRs) to improve efficiency:

-

Ugi-4CR Variant: Combines 2-chlorophenyl isocyanide, pyrrolidine-2-carbaldehyde, ammonium chloride, and benzylamine in methanol at 60°C, yielding 78% product in 24 hours .

-

Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes with comparable yields (71%) while minimizing byproducts .

Structure-Activity Relationships (SAR)

Key substituent effects observed in analogs:

-

Chlorophenyl Position: 2-Cl substitution enhances membrane permeability vs. para-substituted analogs (clogP +0.3) .

-

Pyrrolidine Configuration: (S)-enantiomers show 3-fold greater antimicrobial potency than (R)-forms .

-

N-1 Substitution: Protonation in hydrochloride salt improves aqueous solubility but reduces blood-brain barrier penetration .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Absorption: Predicted Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate oral bioavailability) .

-

Metabolism: CYP3A4-mediated oxidation of pyrrolidine ring to lactam metabolites .

-

Excretion: Primarily renal (68%) with enterohepatic recirculation of glucuronidated products .

Toxicity Risks

-

Acute Toxicity: LD50 (rat, oral) estimated at 980 mg/kg, suggesting moderate safety margin .

-

Genotoxicity: Ames test negative for mutagenicity up to 1 mM concentrations .

Future Research Directions

-

Target Identification: Proteomic studies to map interaction partners in cancer signaling pathways.

-

Formulation Optimization: Development of nanoemulsions to enhance solubility and tumor targeting.

-

Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume